molecular formula C7H12O B146815 顺-4-庚烯醛 CAS No. 6728-31-0

顺-4-庚烯醛

货号 B146815
CAS 编号: 6728-31-0
分子量: 112.17 g/mol
InChI 键: VVGOCOMZRGWHPI-ONEGZZNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cis-4-Heptenal is a unsaturated aldehyde that belongs to the family of compounds known as short-chain aldehydes. It is a colorless liquid that has a pleasant odor and is used in the production of flavor and fragrance compounds. It is also used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, cis-4-Heptenal has been studied for its potential as an insect repellent and for its ability to inhibit the growth of certain bacteria.

作用机制

Target of Action

cis-4-Heptenal is a chemical compound that primarily targets the olfactory receptors . These receptors play a crucial role in the perception of smell. When cis-4-Heptenal binds to these receptors, it elicits a specific aroma perception .

Mode of Action

The interaction of cis-4-Heptenal with its targets involves molecular binding to the olfactory receptors. This binding triggers a sensory response, leading to the perception of a specific aroma. The compound’s ability to contribute to the scent profile of various products is a result of this interaction .

Pharmacokinetics

As a flavoring agent, it is generally recognized as safe by the joint fao/who expert committee on food additives (jecfa)

Result of Action

The primary result of cis-4-Heptenal’s action is the elicitation of a specific aroma perception. This is due to its interaction with olfactory receptors. It contributes to the scent profile of various products, and it’s also associated with the off-flavors in fish oil .

Action Environment

The action of cis-4-Heptenal can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, it should be stored in a stable environment to maintain its efficacy and stability .

安全和危害

Cis-4-Heptenal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and may cause an allergic skin reaction . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The role of cis-4-Heptenal in food flavor generation has been studied . It contributes to the odor and flavor development of food. This could be due to the ability of cis-4-Heptenal to generate odors and flavors, act as precursors of odor and flavor compounds, or modify the odor and flavor of other components .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-4-Heptenal involves the oxidation of heptanal to form the desired product. This can be achieved using various oxidizing agents such as potassium permanganate or Jones reagent.", "Starting Materials": ["Heptanal", "Oxidizing agent (e.g. potassium permanganate or Jones reagent)", "Solvent (e.g. water, acetone, or dichloromethane)"], "Reaction": [ "Dissolve heptanal in the chosen solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a specific temperature for a specific time", "Quench the reaction by adding a reducing agent (e.g. sodium bisulfite or sodium sulfite)", "Extract the product using a suitable solvent (e.g. ether or dichloromethane)", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain the desired product, cis-4-Heptenal" ] }

CAS 编号

6728-31-0

分子式

C7H12O

分子量

112.17 g/mol

IUPAC 名称

(E)-hept-4-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI 键

VVGOCOMZRGWHPI-ONEGZZNKSA-N

手性 SMILES

CC/C=C/CCC=O

SMILES

CCC=CCCC=O

规范 SMILES

CCC=CCCC=O

密度

0.843-0.855

其他 CAS 编号

6728-31-0

物理描述

slightly yellow liquid with a fatty, green odou

Pictograms

Flammable; Irritant

溶解度

soluble in alcohol and most fixed oils;  insoluble in wate

同义词

(4Z)-4-Heptenal;  (Z)-4-Heptenal;  (4Z)-Heptenal;  (Z)-4-Heptenal;  4-cis-Heptenal

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cis-4-Heptenal known for?

A1: cis-4-Heptenal is a volatile organic compound primarily recognized for its distinct fishy odor. [] It is a key contributor to the undesirable "cold storage" flavor that develops in frozen fish products like cod fillets during storage. []

Q2: How does the presence of cis-4-Heptenal impact the flavor of food products?

A2: In food products like mayonnaise enriched with fish oil, cis-4-Heptenal, along with trans,cis-2,4-heptadienal, plays a crucial role in the development of unpleasant fishy and rancid off-flavors. [] This is attributed to its formation as a lipid oxidation product during storage.

Q3: What is the chemical structure of cis-4-Heptenal?

A3: cis-4-Heptenal has the molecular formula C7H12O and a molecular weight of 112.17 g/mol. [] It is an unsaturated aldehyde with a cis double bond at the 4th carbon atom. While spectroscopic data is not directly provided in the research excerpts, common characterization techniques for aldehydes like cis-4-Heptenal include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, ]

Q4: Can the concentration of cis-4-Heptenal in fish be controlled?

A4: Yes, research suggests that starving cod before processing can significantly reduce the development of "cold storage" flavor in frozen fillets. [] This reduction is linked to a lower concentration of cis-4-Heptenal in the starved fish. The process is believed to work by limiting the availability of precursors needed for cis-4-Heptenal formation during frozen storage.

Q5: How does cis-4-Heptenal react in the atmosphere?

A5: cis-4-Heptenal reacts with nitrate radicals (NO3) in the atmosphere. [] This reaction is temperature-dependent, with the rate increasing at higher temperatures. The study of this reaction is crucial for understanding the fate and atmospheric lifetime of unsaturated aldehydes like cis-4-Heptenal.

Q6: Is there a way to predict the rate constant for the reaction of cis-4-Heptenal with NO3 radicals?

A6: Yes, structure-activity relationships (SARs) have been developed to estimate the rate constants for the reactions of NO3 radicals with various organic compounds, including cis-4-Heptenal. [] These SARs consider the structural features of the compound to predict its reactivity.

Q7: How accurate are these SAR predictions for cis-4-Heptenal?

A7: While SARs provide reasonable estimates, a study found that the SAR prediction for the reaction of NO3 with 1,3-butadiene was significantly lower than the experimentally measured value. [] This discrepancy highlights the limitations of SARs, particularly for compounds with conjugated systems like 1,3-butadiene.

Q8: Can cis-4-Heptenal be synthesized in the lab?

A8: Yes, cis-4-Heptenal can be synthesized through a formal synthesis pathway. [] This pathway involves multiple steps and utilizes reactions like ring-closing metathesis and the generation of carbamoyl radicals from dithiocarbamate precursors.

Q9: Are there any applications of cis-4-Heptenal in flavor and fragrance industries?

A9: Despite its association with unpleasant fishy odors, cis-4-Heptenal, in controlled amounts, can contribute to specific milk-flavored essences. [] When added to candy formulations, it adds a unique dimension to the overall aroma profile, making it more mellow, full-bodied, and enhances the milky sweetness and buttery sensation. []

Q10: How does the addition of cis-4-Heptenal affect the sensory experience of milk-flavored candies?

A10: Incorporating a small quantity (2–4 ppm) of cis-4-Heptenal along with 5-methyl-2-phenyl-2-hexenal in a 1:(10-20) ratio significantly enhances the milk-flavored essence used in candies. [] The addition improves the freshness of the initial aroma and imparts a creamier and richer flavor profile to the final product. []

Q11: Are there methods to detect and quantify cis-4-Heptenal in complex mixtures?

A11: Yes, Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for characterizing and monitoring volatile compounds, including cis-4-Heptenal, in various matrices. [, ] In the context of fish oil oxidation, a specialized method using stir bar sorptive extraction (SBSE) headspace GC/MS in negative ion chemical ionization (NICI) mode has been developed to quantify aldehydes, including cis-4-Heptenal. [] This approach enables the detection of these compounds at trace levels (>100 ppb).

Q12: Can cis-4-Heptenal be used as an indicator of marine oil oxidation?

A12: While several aldehydes are generated during lipid oxidation, cis-4-Heptenal itself might not be the most reliable indicator. [] This is because other aldehydes like trans,trans-2,4-heptadienal might be more prevalent and readily detectable in fresh and aged commercial fish oils. [] Therefore, focusing on the presence and levels of these other aldehydes could provide a more accurate assessment of marine oil oxidation.

Q13: How does the presence of hemoglobin affect the formation of cis-4-Heptenal in fish?

A13: Studies on cod muscle membrane lipids indicate that hemoglobin from different fish species can influence volatile compound formation, including cis-4-Heptenal, during chilled storage. [] For instance, cod hemoglobin exhibited a more potent pro-oxidative effect compared to char hemoglobin, leading to higher initial levels of cis-4-Heptenal and other volatiles, contributing to a more pronounced rancid odor. [] These findings suggest a potential link between hemoglobin type and the rate of lipid oxidation, impacting the development of undesirable flavors.

Q14: Does increasing the concentration of polyunsaturated fatty acids in milk affect its oxidative stability?

A14: Research indicates that enriching milk with polyunsaturated fatty acids, particularly cis-9, cis-12, cis-15 18:3 (alpha-linolenic acid), through postruminal linseed oil supplementation, can increase its susceptibility to oxidative degradation. [] This heightened oxidation leads to an increase in lipid oxidation products, including volatile compounds like cis-4-Heptenal, ultimately affecting the flavor and shelf-life of the milk.

Q15: Can cis-4-Heptenal be used to mask unpleasant odors from other compounds?

A15: Yes, cis-4-Heptenal, alongside other compounds like butyl 2-methylbutanoate and alpha-terpinene, has shown potential in mitigating the strong, unpleasant odors associated with polysulfide compounds. [] These compounds are often characterized by their pungent, sulfur-like smell. The use of cis-4-Heptenal in this context suggests its potential application in odor-masking strategies.

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